molecular formula C14H18O3 B1296070 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid CAS No. 500892-07-9

5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

Cat. No.: B1296070
CAS No.: 500892-07-9
M. Wt: 234.29 g/mol
InChI Key: ZEMMDCNECWHBGE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid . This nomenclature follows the priority rules for functional groups, where the carboxylic acid (-COOH) is designated the suffix, and the ketone (-oxo) and aryl substituent are treated as prefixes. The parent chain is a five-carbon pentanoic acid backbone, with a ketone group at the fifth carbon and a 2,4,6-trimethylphenyl group attached to the same position.

The structural formula can be represented as:
$$ \text{HOOC-(CH}2\text{)}3\text{-C(O)-C}6\text{H}2\text{-(CH}3\text{)}3 $$
Here, the 2,4,6-trimethylphenyl group (mesityl) is bonded to the carbonyl carbon of the pentanoic acid derivative. The SMILES notation for this compound is O=C(c1c(C)cc(cc1C)C)CCCC(=O)O , which encodes the connectivity of the carboxylic acid chain, ketone group, and aryl substituent. The InChIKey, a standardized hash for molecular structures, is ZEMMDCNECWHBGE-UHFFFAOYSA-N .

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers:

  • Common names : 5-Mesityl-5-oxopentanoic acid, 5-(2,4,6-Trimethylphenyl)-5-oxovaleric acid.
  • CAS Registry Number : 500892-07-9.
  • MDL Number : MFCD09801799.
  • PubChem CID : 298880.

The mesityl group (2,4,6-trimethylphenyl) is a frequently used shorthand in organic chemistry, reflecting the compound’s structural relationship to derivatives of mesitylene (1,3,5-trimethylbenzene). These identifiers facilitate unambiguous communication in chemical databases and synthesis protocols.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$${14}$$H$${18}$$O$$_{3}$$ , with a molecular weight of 234.29 g/mol . The elemental composition is as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol) Percentage Composition
Carbon 14 12.0107 168.15 71.77%
Hydrogen 18 1.00794 18.14 7.74%
Oxygen 3 15.9994 47.998 20.49%

This composition is critical for stoichiometric calculations in synthetic applications and purity assessments via techniques like mass spectrometry. The molecular weight further informs physical properties such as solubility and melting point, though experimental data for this compound remain limited in publicly available literature.

Properties

IUPAC Name

5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-7-10(2)14(11(3)8-9)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMMDCNECWHBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305604
Record name 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500892-07-9
Record name 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reagent to introduce the pentanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid depends on its specific application. In chemical reactions, the ketone and carboxylic acid groups are key reactive sites. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification or amidation.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze reactions involving ketones and carboxylic acids. These interactions can affect metabolic pathways and influence the activity of specific enzymes.

Comparison with Similar Compounds

Key Compounds:

Compound Name Structural Differences Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,4,6-Trimethylphenyl group at C5; carboxylic acid at C1 C₁₄H₁₈O₃ 246.30* High lipophilicity due to methyl groups; potential steric hindrance
3-Methyl-5-oxo-5-phenylpentanoic acid Phenyl group at C5; methyl at C3 C₁₂H₁₄O₃ 206.24 Moderate enzyme inhibition; simpler substituent profile
5-(Methyl(phenyl)amino)-5-oxopentanoic acid Methyl-phenylamino group at C5 instead of trimethylphenyl C₁₂H₁₅NO₃ 221.25 Enhanced solubility due to amino group; varied reactivity
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate Ethyl ester instead of carboxylic acid; same 2,4,6-trimethylphenyl group C₁₆H₂₂O₃ 262.34 Ester form increases volatility; reduced acidity
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid 3-Methylphenylamino group at C5 C₁₂H₁₅NO₃ 221.25 Positional isomerism affects target binding and solubility

*Calculated based on analogous structures.

Impact of Substituents on Properties

  • Steric Effects : Three methyl groups on the phenyl ring create steric hindrance, which may limit interactions with enzyme active sites but improve metabolic stability .
  • Electronic Effects : Electron-donating methyl groups stabilize the ketone moiety, altering reactivity in nucleophilic additions or reductions compared to unsubstituted phenyl derivatives .

Biological Activity

5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a ketone and a carboxylic acid functional group, which are critical for its reactivity and biological interactions. The presence of the bulky 2,4,6-trimethylphenyl group contributes to its unique steric properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in metabolic pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group may undergo esterification or amidation. These interactions can modulate enzyme activity and influence metabolic processes in living organisms.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that certain analogues can inhibit purine biosynthesis, which is crucial for tumor cell proliferation . The effectiveness of these compounds often depends on their structural modifications.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties. In vitro studies have demonstrated that derivatives of related compounds exhibit significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. Minimum inhibitory concentration (MIC) values for these compounds range from 2 to 4 µg/mL . This suggests that this compound may also possess similar antibacterial effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure ComparisonNotable Activity
5-Oxo-5-(2,4,6-trimethylphenyl)hexanoic acidAdditional carbon in the backboneSimilar metabolic interactions
5-Oxo-5-(2,4,6-trimethylphenyl)butanoic acidOne less carbon in the backboneReduced biological activity
5-Oxo-5-(2,4,6-trimethylphenyl)propanoic acidTwo fewer carbonsLimited reactivity

This table illustrates how slight variations in structure can significantly impact biological activity.

Case Studies and Research Findings

  • In Vitro Antitumor Studies : A study focusing on open-chain analogues demonstrated that modifications to the structure could enhance antitumor efficacy. The results indicated that specific substitutions on the aromatic ring could improve binding affinity to target enzymes involved in cancer cell metabolism .
  • Antibacterial Evaluations : Another study assessed various derivatives for their antibacterial potency against clinical isolates of resistant bacteria. The findings revealed that certain modifications led to enhanced inhibition of bacterial growth with effective MIC values .
  • Mechanistic Insights : Investigations into the mechanism of action highlighted that the compound could inhibit key enzymes in bacterial metabolic pathways, thereby disrupting essential processes required for survival and replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Reactant of Route 2
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5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.